
4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione is an organic compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a triazolidine ring substituted with a chloropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 1,2,4-triazolidine-3,5-dione with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to replace the chloropropyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of various substituted triazolidine derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-4-methylpiperazine: Another compound with a chloropropyl group, used in similar applications.
1-(3-Chloropropyl)-2,3-dihydro-1H-indole: A related compound with potential biological activities.
1-(3-Chloropropyl)-1H-pyrazole: Known for its use in organic synthesis and potential therapeutic applications.
Uniqueness
4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
78409-68-4 |
|---|---|
Fórmula molecular |
C5H8ClN3O2 |
Peso molecular |
177.59 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C5H8ClN3O2/c6-2-1-3-9-4(10)7-8-5(9)11/h1-3H2,(H,7,10)(H,8,11) |
Clave InChI |
XIPDAKMCIYBABZ-UHFFFAOYSA-N |
SMILES canónico |
C(CN1C(=O)NNC1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



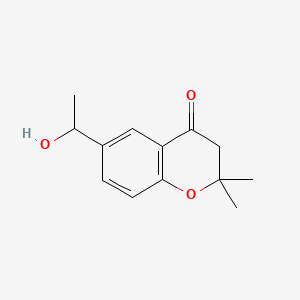
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
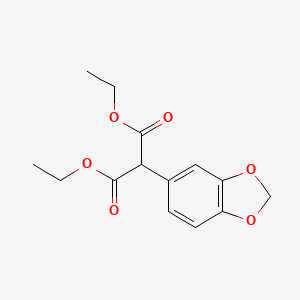

![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
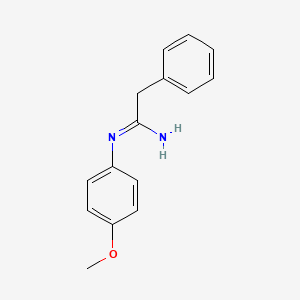
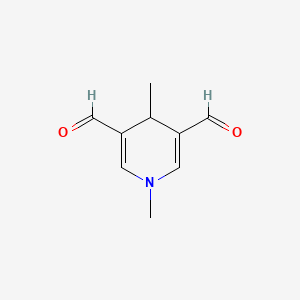
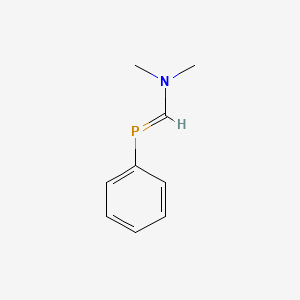
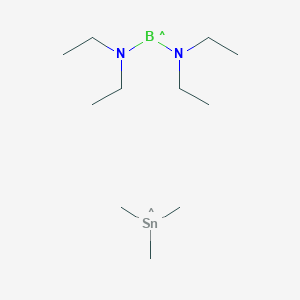
![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
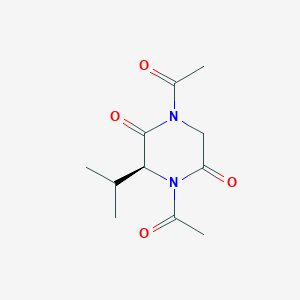
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)

